3,5-dimethyl-N-(4-methylphenyl)benzamide

Description

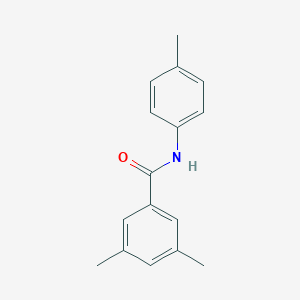

3,5-Dimethyl-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with methyl groups at the 3- and 5-positions and an N-linked 4-methylphenyl group.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3,5-dimethyl-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-11-4-6-15(7-5-11)17-16(18)14-9-12(2)8-13(3)10-14/h4-10H,1-3H3,(H,17,18) |

InChI Key |

XEFRYKCQMIJPBE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS 127292-04-0)

- Structure : The benzamide core is substituted with a chlorine atom at the 4-position and methyl groups at the 3,5-positions on the phenyl ring.

- Properties: Molecular formula C₁₅H₁₄ClNO; molecular weight 267.73 g/mol .

- Applications : Chlorinated benzamides are often explored as intermediates in agrochemicals or pharmaceuticals due to enhanced stability and lipophilicity .

3,5-Dimethyl-N-(2-methylpropyl)benzamide (CAS 767300-28-7)

- Structure : Features an isobutyl (2-methylpropyl) group instead of the 4-methylphenyl substituent.

- Key Differences : The aliphatic chain increases flexibility and hydrophobicity, which may influence membrane permeability.

- Properties : Boiling point 302.7±31.0 °C; density 0.967±0.06 g/cm³; pKa 15.53±0.46 .

- Applications : Such analogs are studied in drug design for optimizing pharmacokinetic profiles .

3,5-Dibromo-N-(4-methylphenyl)benzamide (Compound 5 in )

- Structure : Contains bromine atoms at the 3,5-positions and a 4-methylphenyl group.

- Key Differences : Bromine’s bulkiness and polarizability enhance steric and electronic effects compared to methyl groups.

- Synthesis: Prepared via condensation of 3,5-dibromo-2-aminobenzamide with 4-methylphenyl isocyanate.

- Applications : Brominated benzamides are investigated for antimicrobial and anticancer activities .

N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide ()

- Structure : Incorporates a thiazolidin-4-one ring fused to the benzamide.

- Key Differences: The thiazolidinone moiety introduces hydrogen-bonding capacity and conformational rigidity.

- Biological Activity: Displays significant antiproliferative activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.